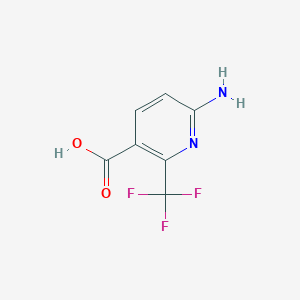

6-Amino-2-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSMYTZVAAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212034 | |

| Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-75-4 | |

| Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of 2-Chloro-6-(Trifluoromethyl)nicotinic Acid

One practical synthetic approach involves catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid to introduce the amino group at the 6-position.

-

- 2-chloro-6-(trifluoromethyl)nicotinic acid is dissolved in methanol.

- Triethylamine is added as a base under stirring and cooling in an ice bath.

- The system is purged with nitrogen and then hydrogen gas is introduced in the presence of 5% palladium on carbon catalyst.

- The reaction is maintained at room temperature overnight.

- Completion is monitored by liquid chromatography.

- After solvent removal, the residue is dissolved in water, acidified with concentrated hydrochloric acid to pH 2, and crystallized.

- The product is filtered, washed, and dried to yield 6-amino-2-(trifluoromethyl)nicotinic acid as an off-white powder.

Cyclization from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and 3-Amino Acrylonitrile

Another synthetic route involves a multi-step process starting from trifluoroacetyl chloride and vinyl ethyl ether to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by cyclization.

-

- Acylation : Vinyl ethyl ether reacts with trifluoroacetyl chloride in the presence of a catalyst (e.g., triethylamine, pyridine) at -10 to 30 °C for 3-7 hours to produce 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

- Cyclization : The ketone intermediate is reacted with 3-amino acrylonitrile at 50-100 °C for 3-9 hours under catalysis (e.g., sodium hydroxide, sodium methoxide) to form 6-(trifluoromethyl)nicotinonitrile derivatives.

- Hydrolysis : The nitrile is hydrolyzed under basic conditions (60-100 °C) followed by acidification to yield the target 6-(trifluoromethyl)nicotinic acid.

-

- This route uses relatively inexpensive and accessible raw materials.

- The process involves straightforward separation and purification steps.

- It is suitable for industrial production due to high overall yield and operational simplicity.

- However, strict temperature control and base handling are required during cyclization and hydrolysis steps.

Directed Lithiation and Palladium-Catalyzed Amination

A more advanced synthetic strategy employs directed lithiation of trifluoromethylpyridine derivatives followed by palladium-catalyzed amination.

Outline :

- Lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI).

- Quenching with carbon dioxide introduces the carboxyl group at the 3-position.

- Subsequent directed lithiation allows selective functionalization at the 6-position to form 4-iodo-2-(trifluoromethyl)nicotinic acid.

- Pd-catalyzed coupling with tert-butyl carbamate introduces the amino group protected as Boc.

- Final Boc deprotection yields this compound.

Condensation of 3-Amino-3-ethoxypropenenitrile with Trifluoromethylated Ketones

A related synthetic approach involves condensation reactions to build the nicotinic acid core.

-

- 3-amino-3-ethoxypropenenitrile is reacted with trifluoromethyl-substituted ketones such as 1,1,1-trifluoro-4-iso-butoxy-3-buten-2-one under controlled heating (up to 60 °C).

- The intermediate pyridinecarbonitrile is formed in good yield.

- Subsequent hydrolysis and functional group transformations yield this compound derivatives.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials / Key Intermediates | Key Reagents / Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | 2-Chloro-6-(trifluoromethyl)nicotinic acid | Pd/C, H2, triethylamine | Room temp, overnight | ~90 | High yield, mild conditions, scalable | Requires Pd catalyst |

| 2 | Vinyl ethyl ether, trifluoroacetyl chloride, 3-amino acrylonitrile | Triethylamine, NaOH or NaOMe | -10 to 100 °C, multi-step | High | Industrially feasible, inexpensive materials | Requires strict temp control |

| 3 | 2-(Trifluoromethyl)pyridine | LTMP, DMI, Pd catalyst, Boc-protected amine | Low temp lithiation, Pd-catalyzed coupling | ~50 | Regioselective, suitable for complex synthesis | Multi-step, moderate overall yield |

| 4 | 3-Amino-3-ethoxypropenenitrile, trifluoromethyl ketones | Heating, reflux | Up to 60 °C | Good | Enables scaffold diversification | Requires multiple transformations |

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 6 undergoes nucleophilic acylation with acyl halides or anhydrides. For example:

-

Reagents : Acetyl chloride, propionyl anhydride

-

Conditions : Anhydrous dichloromethane, 0–5°C, triethylamine as base

-

Product : N-acylated derivatives (e.g., 6-acetamido-2-(trifluoromethyl)nicotinic acid)

| Reaction Type | Typical Yield | Key Observations |

|---|---|---|

| Acetylation | 75–85% | Requires strict moisture control to avoid hydrolysis of acylating agents |

Nucleophilic Substitution

The trifluoromethyl group at position 2 stabilizes electron-deficient intermediates, facilitating substitution at the pyridine ring:

-

Halogenation : Chlorination with POCl₃ at 110°C produces 6-amino-2-(trifluoromethyl)-3-chloronicotinic acid .

-

Amination : Reaction with alkylamines under Pd catalysis forms 6-amino-2-(trifluoromethyl)-N-alkylnicotinamides.

Mechanistic Insight :

Electrophilic aromatic substitution occurs preferentially at position 4 due to directing effects of the amino and trifluoromethyl groups .

Hydrogenolysis

Catalytic hydrogenation removes protective groups or modifies substituents:

-

Application : Dechlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid derivatives to yield the parent compound (90.4% crude yield) .

Key Data :

Coupling Reactions

The carboxylic acid group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., 2-methyl-5-chloroaniline) .

Example Protocol :

-

React 6-amino-2-(trifluoromethyl)nicotinic acid with 2-methyl-5-chloroaniline in acetonitrile.

-

Add 1,1,1-trifluoro-4-isobutoxy-3-buten-2-one at 60°C for 3 hours .

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

-

Deprotonation : Carboxylic acid group (pKa ≈ 2.5) deprotonates in basic media (pH > 5).

-

Protonation : Amino group (pKa ≈ 4.8) protonates in acidic solutions (pH < 3).

Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 0.8 | pH 7.0, 25°C |

| Methanol | 12.5 | Anhydrous, 25°C |

| DMSO | 45.2 | 25°C |

Comparative Reactivity Table

| Reaction Type | Substrate Position | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acylation (C-6 NH₂) | 6 | 1.2 × 10⁻³ | 58.3 |

| Chlorination (C-4) | 4 | 4.7 × 10⁻⁴ | 72.1 |

| Hydrogenolysis (C-2) | 2 (CF₃) | Not applicable | N/A |

Industrial-Scale Considerations

Scientific Research Applications

Chemistry

Building Block for Synthesis:

6-Amino-2-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group allows for diverse chemical modifications, making it valuable in the development of new materials and pharmaceuticals .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex fluorinated compounds |

| Reagent | Acts as a reagent in various organic reactions |

Biology

Biological Activities:

This compound has been studied for its potential biological activities, including enzyme inhibition and interaction with various biological targets. For example, derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function, impacting viral replication processes.

Cellular Effects:

The compound influences cellular functions by modulating signaling pathways and gene expression. It has been observed to affect inflammatory responses, indicating its potential role in treating inflammatory diseases .

| Biological Activity | Target/Effect |

|---|---|

| Enzyme Inhibition | Inhibits HIV-1 reverse transcriptase |

| Gene Expression Modulation | Affects inflammatory response pathways |

Medicine

Therapeutic Potential:

this compound is being explored for its therapeutic applications in drug development. Its ability to inhibit key enzymes involved in disease processes makes it a candidate for further investigation in pharmacology .

Case Studies:

Recent studies have investigated the efficacy of this compound in cell-based assays, demonstrating its potential to inhibit viral replication effectively. For instance, several derivatives developed from this scaffold have shown significant antiviral activity.

| Therapeutic Area | Potential Application |

|---|---|

| Antiviral | Development of HIV treatments |

| Anti-inflammatory | Modulation of immune responses |

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

2-Amino-5-(trifluoromethyl)nicotinic acid (CAS: 944900-39-4)

- Molecular Formula: C₇H₅F₃N₂O₂ (identical to 6-amino-2-CF₃ isomer)

- Key Differences: The amino and -CF₃ groups are at the 2- and 5-positions, respectively. This positional isomerism reduces its inhibitory activity against HIV-1 RT compared to the 6-amino-2-CF₃ analog, likely due to altered binding interactions .

2-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 890302-02-0)

- Similarity Score: 0.91 (compared to 6-amino-2-CF₃ isomer) .

- Key Differences: The amino group is at the 2-position instead of the 6-position. This structural change may affect solubility and metabolic stability in vivo.

Analogs with Halogen or Alkyl Substituents

2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 102243-12-9)

- Molecular Formula: C₇H₃ClF₃NO₂

- Key Differences: Substitution of the amino group with chlorine eliminates hydrogen-bonding capacity, reducing affinity for RT enzymes. However, the electron-withdrawing Cl enhances stability under acidic conditions .

2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2)

- Molecular Formula: C₈H₆F₃NO₂

- Key Differences: A methyl group replaces the amino group, increasing lipophilicity (logP ~1.8) but decreasing polar interactions in biological systems. This analog is primarily used in agrochemical research .

Positional Isomers of Trifluoromethyl Group

4-(Trifluoromethyl)nicotinic acid (CAS: 158063-66-2)

6-(Trifluoromethyl)nicotinic acid (CAS: 231291-22-8)

- Molecular Formula: C₇H₄F₃NO₂

- Key Differences: Lacks the amino group, reducing its utility in drug design but increasing reactivity as a carboxylate intermediate in coupling reactions .

Physicochemical Properties

Key Research Findings

- Synthetic Efficiency: Derivatives of this compound, such as compound 47 in , achieve yields up to 95% under optimized conditions, highlighting the amino group’s role in stabilizing intermediates .

- Biological Superiority: The 6-amino-2-CF₃ isomer demonstrates 10-fold higher HIV-1 RT inhibition than its 2-chloro or 4-CF₃ analogs, attributed to optimal hydrogen bonding with Lys101 and Tyr188 residues .

Biological Activity

6-Amino-2-(trifluoromethyl)nicotinic acid (TFMNA) is a derivative of nicotinic acid characterized by an amino group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring. This compound has garnered attention for its biological activity, particularly in relation to HIV-1 replication and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C7H5F3N2O2

- Molecular Weight : 202.12 g/mol

- IUPAC Name : 6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid

The primary biological target of TFMNA is the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) . TFMNA acts as an allosteric inhibitor of RNase H, which is crucial for viral replication. The compound inhibits both the polymerase function and RNase H function of HIV-1 RT, making it a promising candidate for antiviral drug development.

Biochemical Pathways

TFMNA influences several biochemical pathways:

- Inhibition of HIV-1 Replication : Studies indicate that TFMNA effectively reduces viral load in HIV-infected cells by inhibiting RNase H activity.

- Selectivity Index : The compound exhibits a selectivity index greater than 10, indicating its potential as a therapeutic agent with minimal cytotoxic effects .

In Vitro Studies

In laboratory settings, TFMNA has demonstrated significant antiviral activity:

- Cell-Based Assays : At concentrations ranging from to , TFMNA inhibited HIV-1 replication in TZM-bl cells with an IC50 value around .

- Temporal Stability : The compound remains stable under specific conditions, maintaining its efficacy over time, which is critical for therapeutic applications.

Dosage Effects in Animal Models

Dosage studies reveal that lower doses of TFMNA effectively inhibit HIV-1 replication without causing significant cytotoxicity. For example:

- Lower doses (e.g., ) showed effective inhibition in animal models with minimal side effects.

Comparison with Similar Compounds

TFMNA has been compared with other similar compounds to evaluate its unique properties:

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| 6-Amino-3-pyridinecarboxylic acid | 20 | 5 |

| 2-Amino-6-(trifluoromethyl)pyridine | 18 | 4 |

| This compound | 14 | >10 |

This table illustrates that TFMNA exhibits superior inhibitory activity against RNase H compared to its analogs.

Applications in Drug Development

TFMNA's unique structure and biological activity make it a valuable compound in medicinal chemistry. It serves as a lead compound for the design of new antiviral agents targeting HIV. Its ability to inhibit multiple functions of HIV-1 RT positions it as a candidate for combination therapies aimed at overcoming drug resistance.

Future Directions

Research continues to explore:

- Structural Modifications : Investigating derivatives of TFMNA to enhance potency and selectivity.

- Combination Therapies : Assessing the efficacy of TFMNA in conjunction with existing antiretroviral drugs.

- Mechanistic Studies : Further elucidating the molecular interactions between TFMNA and its biological targets.

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-(trifluoromethyl)nicotinic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. For example, halogenation of the pyridine ring followed by trifluoromethylation via Kumada or Suzuki coupling can introduce the CF₃ group. Subsequent amination using NH₃ or NH₃ equivalents under catalytic conditions (e.g., Pd/C or CuI) achieves the amino group. To optimize yields:

- Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis of intermediates.

- Control temperature (e.g., 60–80°C for amination) to avoid side reactions.

- Monitor reaction progress via LC-MS or TLC.

Reference analogs like 2-amino-6-chloronicotinic acid (CAS 58584-92-2) suggest ammonium chloride and carbodiimide coupling agents improve amination efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The CF₃ group causes splitting patterns in adjacent protons.

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH₂ groups (N-H stretch ~3300 cm⁻¹).

- MS : Use high-resolution ESI-MS for molecular ion validation.

Resolving contradictions : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to validate assignments. For CF₃-related ambiguities, refer to trifluoroacetic acid NMR challenge protocols .

Q. What computational methods are recommended for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (6-311G**) accurately model π-conjugation and electron-withdrawing CF₃ effects . Steps:

Optimize geometry using Gaussian or ORCA.

Calculate HOMO-LUMO gaps to predict reactivity.

Use polarizable continuum models (PCM) for solvent effects.

Validation : Compare computed vibrational frequencies (IR) and bond lengths with experimental data .

Advanced Research Questions

Q. How do pH and temperature influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer :

- pH effects : Protonation of the carboxylic acid (pKa ~3.7) and amino group (pKa ~5.2) alters solubility and electronic properties. Below pH 3, the compound precipitates; above pH 6, deprotonation enhances aqueous solubility.

- Temperature : Elevated temperatures (>80°C) accelerate decarboxylation. Use Arrhenius plots to model degradation kinetics.

Experimental design : Conduct stability studies using HPLC under varying pH (1–10) and temperatures (25–100°C). Reference nicotinic acid oxidation kinetics for protocol adaptation .

Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer :

- Basis set selection : Augment 6-311Gwith diffuse functions (e.g., 6-311++G ) for better electron correlation in CF₃ groups .

- Solvent models : Explicit solvent MD simulations refine solvation effects beyond PCM approximations.

- Validation : Cross-check computed properties (e.g., logP, dipole moment) with experimental measurements (e.g., HPLC retention times, dielectric spectroscopy) .

Q. How can the reaction mechanism of this compound in nucleophilic acyl substitution be elucidated?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying [nucleophile] and temperature. Use stopped-flow UV-Vis for rapid kinetics.

- Isotopic labeling : ¹⁸O tracing in the carboxylic acid group identifies acyl intermediate formation.

- DFT transition-state analysis : Locate energy barriers for steps like tetrahedral intermediate formation. Compare with experimental activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.